Crigee ozonide
Description
Historical Context and Evolution of the Criegee Mechanism Theory
The mechanism of ozonolysis was a subject of debate for many years. In the mid-20th century, Rudolf Criegee first postulated the formation of what would become known as Criegee intermediates. wikipedia.orgresearchgate.net His proposed mechanism, now widely accepted, involves a three-step sequence: the 1,3-dipolar cycloaddition of ozone to the alkene to form the primary ozonide, its subsequent cycloreversion to a carbonyl and a Criegee intermediate, and finally, the recombination of these two fragments in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane), often referred to as a Criegee ozonide. organic-chemistry.orgnih.gov
For decades, the existence of Criegee intermediates was inferred from trapping experiments and the structures of the final ozonolysis products. nih.gov However, their fleeting nature made direct observation exceptionally challenging. A significant breakthrough occurred in 2012 when researchers reported the direct detection and spectroscopic characterization of Criegee intermediates in the gas phase. wikipedia.org This achievement opened the door to a new era of research, allowing for direct measurements of their reaction kinetics and a more profound understanding of their chemical behavior. nih.gov
Academic Significance in Chemical Transformations and Atmospheric Processes
The study of Criegee intermediates and ozonides holds immense academic significance across various scientific disciplines. In synthetic organic chemistry, ozonolysis is a powerful tool for the oxidative cleavage of double bonds, leading to the formation of valuable carbonyl compounds, alcohols, or carboxylic acids after appropriate workup. nih.gov The controlled formation and subsequent reactions of Criegee intermediates offer pathways to a variety of molecular structures. researchgate.net
Perhaps more critically, Criegee intermediates are key players in atmospheric chemistry. wikipedia.org Formed from the ozonolysis of biogenic and anthropogenic alkenes, they are a significant source of hydroxyl radicals (OH), the primary oxidant in the troposphere. wikipedia.orgcopernicus.org Stabilized Criegee intermediates can also react with other atmospheric trace gases, such as sulfur dioxide (SO₂) and nitrogen oxides (NOₓ), contributing to the formation of sulfuric acid and nitric acid, which are precursors to acid rain and secondary organic aerosols (SOA). wikipedia.orgnih.gov The formation of SOA has a direct impact on air quality and climate by affecting cloud formation and the Earth's radiative balance. acs.orgnih.gov The stability and subsequent reactions of the resulting secondary ozonides in atmospheric aerosols are also an area of active investigation. acs.orgnih.gov
Detailed Research Findings
The formation of a Criegee ozonide, or secondary ozonide (SOZ), is a crucial step in the Criegee mechanism. The yield and stability of these 1,2,4-trioxolane (B1211807) structures are dependent on the starting alkene and the reaction conditions.
Yields of Stabilized Criegee Intermediates and Secondary Ozonides
The fraction of Criegee intermediates that become stabilized (and are thus available to form secondary ozonides or react with other species) versus those that promptly decompose is a critical parameter in atmospheric models. Research has shown that the stabilization of a given Criegee intermediate increases with the size of the carbonyl co-product formed during the decomposition of the primary ozonide. rsc.org This is attributed to the larger carbonyl carrying away more of the excess energy. rsc.org
Below is a table summarizing the yields of stabilized Criegee intermediates (SCI) from the ozonolysis of various alkenes.
| Alkene | Criegee Intermediate | Stabilized Yield (%) | Reference |
| Ethene | CH₂OO | 42 ± 6 | acs.org |
| Isoprene | Total SCI | ~60 | rsc.org |
| 2-Methylpropene | (CH₃)₂COO | 21 ± 4 | rsc.org |
| Cyclopentene | C₅H₈O₂ | 5 ± 1 | ucf.edu |
The subsequent reaction of the stabilized Criegee intermediate with a carbonyl compound leads to the secondary ozonide. For instance, in the ozonolysis of cyclopentene, the formation of a secondary ozonide has been identified. ucf.edu
Properties and Stability of Criegee Ozonides
The parent compound of this class is 1,2,4-trioxolane. Its basic properties are listed below.
| Property | Value |
| Molecular Formula | C₂H₄O₃ |
| Molecular Weight | 76.05 g/mol |
| CAS Number | 289-14-5 |
| IUPAC Name | 1,2,4-trioxolane |
Data sourced from PubChem CID 78967 nih.gov and the NIST WebBook. nist.gov
The stability of secondary ozonides can vary significantly depending on their structure and the surrounding medium. For example, secondary ozonides derived from the ozonolysis of β-pinene were found to be stable for months at 243 K, but decomposed within hours in organic solvents at room temperature. acs.org In contrast, some terpenoid-derived secondary ozonides have shown surprising stability in aqueous environments, persisting for over a week. acs.orgnih.gov The thermal decomposition of secondary ozonides from 1-alkenes has been reported to occur at temperatures of 379 K and above. acs.org Ozonides synthesized from vegetable oils have been shown to decompose in the temperature range of 100-200 °C. researchgate.net
Recent research has also focused on the synthesis of complex ozonides with potential applications in medicine, such as antimalarial agents, where the 1,2,4-trioxolane ring acts as a key functional group. acs.orgnih.gov The controlled synthesis and characterization of these molecules, often involving advanced spectroscopic and crystallographic techniques, continue to expand our understanding of the rich chemistry of Criegee ozonides. researchgate.netnih.gov
Alkene Ozonolysis Pathway
The first step of the ozonolysis mechanism is a 1,3-dipolar cycloaddition of an ozone molecule across the carbon-carbon double bond of the alkene. organic-chemistry.orgwikipedia.org This concerted reaction forms a transient, five-membered ring structure called a primary ozonide, or molozonide (a 1,2,3-trioxolane). organic-chemistry.orgmsu.edu These primary ozonides are extremely unstable and rapidly decompose, although their transient existence has been confirmed spectroscopically at very low temperatures (e.g., -100 °C). msu.eduunl.edu
Computational studies have explored the energetics of this initial step for various alkenes, providing insight into the reaction barriers.
| Alkene | Activation Barrier (kcal/mol) | Exothermicity (kcal/mol) |
|---|---|---|
| Ethylene | ~3-5 | ~55 |
| Benzene | 15.8 | -18.9 |
| Phenol | 9.5 | -29.0 |
Due to their instability, primary ozonides undergo rapid unimolecular fragmentation. This decomposition is a critical step as it directly leads to the formation of the Criegee intermediate. The fragmentation can proceed through different pathways.
The generally accepted and dominant fragmentation pathway is a concerted retro-1,3-dipolar cycloaddition. wikipedia.orgmsu.edu In this process, the primary ozonide cleaves to form two smaller molecules: a stable carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, which is the Criegee intermediate. wikipedia.orgorganic-chemistry.org The specific carbonyl and carbonyl oxide formed depend on the substituents on the original alkene.
An alternative, non-concerted mechanism involves the initial cleavage of one of the weak oxygen-oxygen bonds within the primary ozonide ring. msu.edu This homolytic cleavage results in the formation of a diradical intermediate. This diradical is also highly unstable and immediately fragments to yield the same products as the concerted pathway: a carbonyl compound and a Criegee intermediate. msu.edu While generally considered a minor pathway, the existence of diradical intermediates has been identified in computational and experimental studies of specific substrates, such as alkyl vinyl ethers.
The stereochemistry of the parent alkene (i.e., whether it is a cis or trans isomer) can influence the fragmentation of the primary ozonide. This influence extends to the conformation of the resulting Criegee intermediates. The Criegee intermediate can exist as syn and anti conformers, which have different geometries and reactivities. acs.org The initial stereochemistry of the alkene can preferentially lead to the formation of one conformer over the other. nih.gov For example, ozonolysis of cis- and trans-2-butene results in Criegee intermediates that exhibit different subsequent reactivity, demonstrating the influence of the initial alkene geometry on the reaction pathway.
The ozonolysis reaction is highly exothermic, meaning the resulting Criegee intermediates are formed with a large amount of internal energy; they are considered vibrationally "hot" or excited. wikipedia.org These excited intermediates have two primary fates: they can either undergo prompt unimolecular decay into other products (like hydroxyl radicals), or they can be stabilized. wikipedia.org
Stabilization occurs through a process called collisional relaxation. The excited Criegee intermediate collides with other molecules in its environment (often referred to as the "bath gas"), transferring its excess vibrational energy. wikipedia.org This energy transfer de-excites the Criegee intermediate, forming a more stable, thermalized species known as a stabilized Criegee intermediate (sCI). rsc.org The yield of these sCIs is dependent on pressure; at higher pressures, more collisions occur, leading to more efficient stabilization. nih.gov
The efficiency of stabilization also depends on the structure of the alkene. Research has shown that for a given Criegee intermediate, its stabilization increases as the size of the carbonyl co-product formed alongside it increases. rsc.orgresearchgate.net This is because the larger co-product can carry away more of the initial excess energy from the primary ozonide decomposition, leaving the nascent Criegee intermediate with less internal energy to dissipate. rsc.orgresearchgate.net The nascent yield of sCIs, determined by extrapolating measurements to a zero-pressure limit, provides a fundamental measure of the stabilization efficiency. digitellinc.com
| Alkene | Total sCI Yield (%) |
|---|---|
| Ethene | 20.1 ± 2.5 |
| Propene | 24.6 ± 3.7 |
| 1-Butene | 28.8 ± 2.1 |
| 1-Pentene | 37.1 ± 1.9 |
| 1-Hexene | 38.2 ± 3.1 |
An Examination of Criegee Intermediates: Formation Mechanisms and Energetics
Criegee intermediates, also known as carbonyl oxides, are pivotal transient chemical species in atmospheric chemistry. Formed primarily through the ozonolysis of alkenes, their high reactivity influences the formation of secondary organic aerosols, hydroxyl radicals, and sulfuric acid. This article delves into the specific mechanisms of their formation, focusing on the energy distribution of nascent intermediates from ozonolysis and key non-ozonolysis synthetic routes utilized in laboratory settings to study their behavior.
Structure
2D Structure
Properties
CAS No. |
129194-27-0 |
|---|---|
Molecular Formula |
C42H82NO11P |
Molecular Weight |
808.1 g/mol |
IUPAC Name |
[3-hexadecanoyloxy-2-[8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO11P/c1-6-8-10-12-14-15-16-17-18-19-20-22-26-30-39(44)48-36-38(37-50-55(46,47)49-35-34-43(3,4)5)51-40(45)31-27-23-21-25-29-33-42-52-41(53-54-42)32-28-24-13-11-9-7-2/h38,41-42H,6-37H2,1-5H3 |
InChI Key |
KYGUWEUFTRFTBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1OC(OO1)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1OC(OO1)CCCCCCCC |
Synonyms |
1-palmitoyl-2-(8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyl)-sn-glycero-3-phosphocholine Crigee ozonide PC-Criegee ozonide |
Origin of Product |
United States |
Formation Mechanisms of Criegee Intermediates Carbonyl Oxides
The formation of Criegee intermediates (CIs) is a critical step in the atmospheric degradation of unsaturated hydrocarbons. While ozonolysis is the principal natural pathway, various laboratory methods have been developed to generate these species for direct study.
The ozonolysis of alkenes is a highly exothermic process, leading to the formation of Criegee intermediates with a substantial amount of internal energy. wikipedia.org This process begins with the cycloaddition of ozone to an alkene's double bond, forming a primary ozonide (POZ). researchgate.netsmu.edu The POZ is vibrationally excited and rapidly decomposes into a carbonyl compound and a "nascent" Criegee intermediate, which is also chemically activated. researchgate.netacs.org
The internal energy of the newly formed CI is not statistically distributed; instead, the partitioning of energy from the POZ dissociation is a complex process influenced by ultrafast dissociation dynamics. smu.eduacs.org The potential energy released during this exothermic fragmentation tends to favor the relative motion between the two fragments (the CI and the carbonyl) over internal excitation of the fragments themselves. wikipedia.orgacs.org Despite this, the resulting CIs are born with significant internal excitation, sufficient to undergo prompt unimolecular decay to products like hydroxyl (OH) radicals. beilstein-journals.orgnih.gov
A fraction of these "hot" intermediates can be collisionally stabilized by other molecules in the atmosphere, forming what are known as stabilized Criegee intermediates (sCIs). researchgate.netbeilstein-journals.org The yield of these stabilized intermediates is a crucial parameter in atmospheric models. For the ozonolysis of ethylene, theoretical studies incorporating direct dynamics simulations have been used to model the nascent energy distribution of the simplest Criegee intermediate, CH₂OO. researchgate.netacs.org These models predict the branching between prompt decomposition and collisional stabilization. acs.org At atmospheric pressure, the yield of stabilized CH₂OO from ethylene ozonolysis is significantly higher than at lower pressures due to this collisional stabilization. researchgate.net
| Condition | Predicted sCI Yield (CH₂OO) | Reference |
|---|---|---|
| Nascent Yield (Low Pressure) | ~0.20 | researchgate.net |
| 1 atm (T = 300 K) | 0.48 ± 0.05 | researchgate.netrsc.org |
To isolate and study the kinetics and spectroscopy of Criegee intermediates without the complexity of the full ozonolysis system, alternative synthetic methods have been developed. These routes are critical for direct laboratory measurements. lbl.govnih.gov
Photolysis provides a clean and efficient means of generating CIs in controlled laboratory environments.
####### 2.2.1.1. Ultraviolet Irradiation of Diiodoalkanes in O₂
A breakthrough in the study of Criegee intermediates came with the development of a synthetic method involving the UV photolysis of diiodoalkanes in the presence of excess oxygen (O₂). lbl.govrsc.org This technique has been widely adopted for generating CIs for kinetic and spectroscopic studies. mdpi.comresearchgate.net
The process begins with the laser flash photolysis of a diiodoalkane precursor (e.g., CH₂I₂ to produce CH₂OO). lbl.govresearchgate.net The UV radiation cleaves the carbon-iodine bond, producing an iodoalkyl radical (e.g., CH₂I). This radical then reacts rapidly with molecular oxygen to form an iodoperoxyalkyl radical, which subsequently decomposes to yield the Criegee intermediate and an iodine atom. nih.gov This method allows for the efficient generation of stabilized CIs, enabling direct measurements of their absorption spectra and reaction rate constants. lbl.govrsc.org
####### 2.2.1.2. Photolysis of Diazo Compounds
Another established laboratory method for producing Criegee intermediates involves the photolysis of diazo compounds in the presence of O₂. nih.gov In this technique, a suitable diazo precursor is subjected to photoexcitation, typically in a low-temperature matrix or in solution. nih.gov The absorption of light leads to the elimination of a nitrogen molecule (N₂), which generates a carbene. nih.gov This highly reactive carbene then reacts with molecular oxygen to form the desired Criegee intermediate. nih.govnih.gov This route has been successfully used to generate and characterize various CIs using infrared spectroscopy. nih.gov
While radical-radical reactions are fundamental in atmospheric chemistry, the direct formation of Criegee intermediates via the specific reactions of peroxy radicals (RO₂) with halogen oxides (BrO), hydroxyl radicals (OH), or chlorine atoms (Cl) is not a recognized or established synthetic route. The primary non-ozonolysis pathways for CI synthesis remain the photolytic methods described above.
However, the reactions of Criegee intermediates with radicals, particularly peroxy radicals, are of significant interest. Both CIs and RO₂ radicals are produced during the ozone- and OH-initiated oxidation of hydrocarbons. researchgate.net Theoretical and laboratory studies have investigated the reaction between CIs and RO₂ radicals, finding that it proceeds via a barrierless addition mechanism. bris.ac.uk This reaction leads to the formation of larger, more complex peroxy radicals and is believed to contribute to the formation and growth of secondary organic aerosols. researchgate.netbris.ac.uk
Molecular Structure and Electronic States of Criegee Intermediates
Zwitterionic and Biradical Nature
The electronic ground states of Criegee intermediates exhibit a fascinating dual character, possessing both zwitterionic and biradical contributions acs.orgwikipedia.orgrsc.orgtandfonline.comresearchgate.netscispace.com. Theoretical calculations indicate that for the smallest Criegee intermediates, the dominant configuration of the ground electronic state is the singlet zwitterion osti.gov. This zwitterionic nature is supported by direct experimental investigations, particularly through infrared spectroscopy, which suggests a substantial zwitterionic character rather than a purely biradical one wikipedia.orgaip.orgcopernicus.orgcapes.gov.br. The presence of multiple configurations in their electronic structure contributes to their unique reactivity osti.gov.
Conformational Isomerism: Syn- and Anti-Conformers
For substituted Criegee intermediates, such as acetaldehyde (B116499) oxide (CH₃CHOO), conformational isomerism arises due to the orientation of the substituents relative to the terminal oxygen atom of the carbonyl oxide group osti.govacs.orgrsc.orgnsf.govosti.govrsc.org. These are typically classified as syn- and anti-conformers osti.govacs.orgosti.gov. In the syn-conformer of acetaldehyde oxide, the methyl group is oriented syn to the terminal oxygen, while in the anti-conformer, it is anti to the terminal oxygen osti.govosti.gov.
These conformers often exhibit distinct spectroscopic properties and reactivities aip.orgacs.orgrsc.orgnih.gov. For instance, syn-CH₃CHOO is predicted to be approximately 3.6 kcal mol⁻¹ more stable than its anti-conformer osti.gov. The interconversion between these conformers is generally precluded under typical atmospheric conditions due to a significant rotational barrier around the C-O bond, estimated to be around 38 kcal mol⁻¹ for acetaldehyde oxide, arising from the double-bond character inherent in the zwitterionic structure of Criegee intermediates osti.govacs.orgnsf.gov.
Table 1: Relative Stabilities and Barriers for Acetaldehyde Oxide Conformers
| Conformer | Relative Energy (kcal mol⁻¹) | Barrier to Rotation (kcal mol⁻¹) |
| syn-CH₃CHOO | 0 (reference) | ~38 (to anti) osti.gov |
| anti-CH₃CHOO | ~3.6 (higher) osti.gov | ~38 (to syn) osti.gov |
Structural Elucidation through Advanced Spectroscopic Methods
The direct and definitive identification and characterization of Criegee intermediates, including their conformations and detailed structural parameters, have been achieved through the application of various advanced spectroscopic techniques osti.govrsc.orgtandfonline.comaip.orgscispace.comtandfonline.comharvard.edu. The development of efficient laboratory generation methods, such as the reaction of iodoalkyl radicals with O₂, has been pivotal in enabling these spectroscopic investigations rsc.orgtandfonline.comaip.orgtandfonline.com.
Photoionization spectroscopy, particularly multiplexed photoionization mass spectrometry (MPIMS) with tunable vacuum ultraviolet (VUV) synchrotron radiation, has been instrumental in probing reactive systems involving Criegee intermediates osti.govrsc.orgaip.org. This technique allows for the distinction of different conformers based on their unique ionization energies osti.gov. For example, the syn- and anti-conformers of acetaldehyde oxide (CH₃CHOO) have distinct ionization energies, with the syn-conformer at 9.378 ± 0.011 eV and the anti-conformer at 9.156 ± 0.011 eV osti.gov. This difference allows for the selective detection and study of individual conformers osti.gov.
Electronic spectroscopy, specifically studies of the strong π*←π transition, is a sensitive means of detecting and characterizing the photochemical processes of Criegee intermediates in the atmosphere acs.orgupenn.edursc.orgnih.govosti.govacs.org. Criegee intermediates exhibit broad ultraviolet-visible spectra with strong absorption cross sections associated with the carbonyl oxide group upenn.educopernicus.orgrsc.orgnih.govosti.gov. For instance, the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), has a strong near-UV B̃¹A′ ← X̃¹A′ absorption band analogous to ozone's Hartley band, with a large absorption cross section acs.org.
Substituent effects and extended conjugation significantly influence the electronic spectra, leading to considerable shifts in peak absorption wavelengths acs.orgupenn.edursc.orgosti.govacs.org. For example, four-carbon Criegee intermediates with methyl-ethyl (MECI) and isopropyl (IPCI) groups show peak absorptions at approximately 320 nm and 330 nm, respectively, with absorption cross sections around 10⁻¹⁷ cm² osti.gov. In contrast, isoprene-derived Criegee intermediates like methyl vinyl ketone oxide (MVK-oxide) and methacrolein (B123484) oxide (MACR-oxide), which possess extended conjugation, exhibit a remarkable bathochromic shift of approximately 50 nm to longer wavelengths acs.orgupenn.edursc.orgosti.gov.
Table 2: Electronic Absorption Properties of Selected Criegee Intermediates
| Criegee Intermediate | Peak Absorption Wavelength (nm) | Absorption Cross Section (cm²) |
| Formaldehyde Oxide (CH₂OO) | Near-UV (strong B̃¹A′ ← X̃¹A′) acs.org | ~10⁻¹⁷ acs.orgcopernicus.org |
| Methyl-Ethyl Criegee Intermediate (MECI) | ~320 osti.gov | ~10⁻¹⁷ osti.gov |
| Isopropyl Criegee Intermediate (IPCI) | ~330 osti.gov | ~10⁻¹⁷ osti.gov |
| Methyl Vinyl Ketone Oxide (MVK-oxide) | ~370 (shifted) upenn.edursc.org | Not specified, but strong upenn.edursc.org |
| Methacrolein Oxide (MACR-oxide) | ~380 (shifted) upenn.edu | Not specified, but strong upenn.edu |
Infrared (IR) absorption spectroscopy is a powerful tool for the definitive identification of Criegee intermediates and for gaining insights into their electronic structure, particularly confirming their zwitterionic character wikipedia.orgaip.orgcapes.gov.br. Gas-phase experimental IR spectra have been reported for the simplest Criegee intermediate, CH₂OO, providing unambiguous identification through the observation of specific vibrational bands osti.govcapes.gov.brresearchgate.netnih.govacs.org. The observed vibrational frequencies for CH₂OO are more consistent with a zwitterionic structure than a diradical structure capes.gov.br.
IR absorption spectroscopy is also widely utilized in kinetic studies to monitor the populations of Criegee intermediates in their ground electronic states during unimolecular and bimolecular reactions rsc.orgacs.orgacs.org. Recent advancements have enabled conformer-specific IR spectroscopy, allowing for the investigation of structural differences and reaction pathways of individual conformers, such as syn- and anti-CH₃CHOO⁺ nih.gov. High-resolution IR transient absorption spectroscopy has been used to monitor fundamental vibrations, such as the ν₄ fundamental of CH₂OO near 1285.7 cm⁻¹, providing quantitative data for absolute integral IR cross sections acs.org.
Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for the direct detection and precise structural determination of Criegee intermediates in the gas phase csic.esrsc.orgnih.govresearchgate.netaip.orgcsic.es. This method allows for the determination of rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling tensors, providing detailed insights into the geometry and internal dynamics of these transient molecules csic.esnih.govresearchgate.netaip.org.
For example, Fourier-transform microwave spectroscopy has been used to characterize various Criegee intermediates:
syn-CH₃CHOO : Rotational transitions revealed a small splitting due to the threefold methyl internal rotation, allowing for the determination of rotational constants and the barrier height of the hindered methyl rotation (V₃ = 837.1 cm⁻¹) nih.gov.
ClCHOO : Both syn and anti conformers of this chloro-substituted Criegee intermediate were identified, and their rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling tensors were determined researchgate.net.
n-Propyl-substituted Criegee intermediate (n-butyraldehyde oxide) : Four conformers (syn1, syn2, syn3, and syn4) were observed, and their rotational constants were determined through least-squares fits of transition frequencies aip.org.
Methacrolein oxide (MACRO) : The lowest-energy anti-trans conformer was detected, with nineteen pure rotational transitions observed, most showing A/E splitting due to methyl-top internal rotation. The internal rotation barrier was determined to be 559.85 cm⁻¹ csic.es.
CH₂OO-CO₂ complex : This weakly bound complex was identified, and inversion doublets due to tunneling motion were observed, leading to the derivation of rotational and centrifugal distortion constants for both tunneling states csic.es.
The experimentally determined bond lengths from microwave spectroscopy, such as the C–O bond length of 1.272 Å and the O–O bond length of 1.345 Å for CH₂OO, provide crucial evidence supporting the zwitterionic description of the Criegee intermediate's electronic structure aip.org.
Table 1: Selected Rotational Constants of Criegee Intermediates from Microwave Spectroscopy
| Criegee Intermediate | Conformer | A (MHz) | B (MHz) | C (MHz) | V₃ (cm⁻¹) | Reference |
| syn-CH₃CHOO | syn | 17586.53 | 7133.48 | 5229.17 | 837.1 | nih.gov |
| ClCHOO | syn | - | - | - | - | researchgate.net |
| ClCHOO | anti | - | - | - | - | researchgate.net |
| Methacrolein oxide | anti-trans | - | - | - | 559.85 | csic.es |
Note: Specific rotational constants for ClCHOO and Methacrolein oxide were not explicitly provided in the snippets, but their determination was confirmed.
Near-UV Cavity Ring-Down Spectroscopy
Near-UV Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption technique employed to study the electronic absorption spectra and kinetics of Criegee intermediates in the gas phase rsc.orgnih.govuci.eduresearchgate.net. This method allows for the direct detection of Criegee intermediates by probing their strong B̃(¹A') ← X̃(¹A') electronic absorption band, which typically lies in the near-ultraviolet (UV) spectral region rsc.orgnih.gov.
Significant research findings using CRDS include:
Absolute Absorption Cross Sections : For the simplest Criegee intermediate, CH₂OO, the absolute absorption cross sections over the 362-470 nm range have been measured nih.gov. The peak of the absorption band for CH₂OO is at 355 nm, with an absolute absorption cross section (σabs) of (3.6 ± 0.9) × 10⁻¹⁷ cm² researchgate.net.
Vibrational Structure : CRDS spectra have confirmed the presence of vibrational structure on the red edge of the absorption band for CH₂OO nih.gov. This vibrational structure is analogous to the Huggins band of the isoelectronic ozone molecule and is presumably due to a significant well on the B-state potential energy surface acs.org.
Kinetic Studies : CRDS is widely utilized for kinetic measurements of Criegee intermediates. For instance, it has been used to determine the rate coefficient for the self-reaction of CH₂OO (CH₂OO + CH₂OO → 2HCHO + O₂) at room temperature and low pressure. A rate coefficient (k₈) of (7.35 ± 0.63) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ was derived for this reaction rsc.org.
Table 2: Key Spectroscopic Parameters of CH₂OO from Near-UV CRDS
| Parameter | Value | Reference |
| Absorption Peak Wavelength | 355 nm | researchgate.net |
| Absolute Absorption Cross Section (at 355 nm) | (3.6 ± 0.9) × 10⁻¹⁷ cm² | researchgate.net |
| Self-Reaction Rate Coefficient (k₈) | (7.35 ± 0.63) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | rsc.org |
¹⁷O-NMR Spectroscopy Studies of Ozonides
¹⁷O-NMR spectroscopy is a valuable tool for the structural elucidation and identification of ozonides, particularly the stable 1,2,4-trioxolane (B1211807) derivatives formed during the ozonolysis reaction researchgate.netrsc.org. Oxygen-17 (¹⁷O) is the only naturally occurring NMR-active nucleus of oxygen, possessing a spin of 5/2, which makes it quadrupolar huji.ac.il. Despite its low natural abundance (0.038%) and relatively low receptivity, leading to broad signals, the wide chemical shift range of ¹⁷O partially compensates for these limitations, especially for smaller molecules huji.ac.il. For successful detection, high concentrations (at least molar) or isotopic enrichment are often required huji.ac.il.
Key findings from ¹⁷O-NMR studies of ozonides include:
Distinct Chemical Shifts : In the natural abundance ¹⁷O-NMR spectra of 1,2,4-trioxolanes (secondary ozonides), the resonance signals for the peroxide oxygen atoms (-O-O-) and the ether oxygen atoms (-O-) are clearly separated, enabling straightforward structural identifications rsc.orgresearchgate.net.
Chemical Shift Ranges : The peroxide oxygen signals typically appear in the range of 263-336 ppm, while the ether oxygen signals are observed at higher fields, ranging from 87-172 ppm researchgate.net.
Structural Effects on Shifts : Electron-withdrawing groups and ring strain in bicyclic ozonides can induce downfield shifts in the -O-O- signals and even larger downfield shifts in the -O- signals researchgate.net.
Mechanism Confirmation : ¹⁷O-NMR spectroscopy has been instrumental in confirming the Criegee mechanism of ozonolysis. For instance, crossover experiments using ¹⁷O-labeled benzaldehyde (B42025) and ozonides of styrene (B11656) and ethylidenecyclohexane (B92872) demonstrated that only the ether bridge of the secondary ozonides carries the ¹⁷O label, consistent with the Criegee mechanism researchgate.net.
Table 3: Typical ¹⁷O-NMR Chemical Shift Ranges for Ozonides (relative to H₂O)
| Oxygen Type | Chemical Shift Range (δ, ppm) | Reference |
| Peroxide Oxygen (-O-O-) | 263 - 336 | researchgate.net |
| Ether Oxygen (-O-) | 87 - 172 | researchgate.net |
Theoretical and Computational Investigations of Criegee Intermediates and Ozonides
Quantum Chemical Analysis
Quantum chemical methods are extensively employed to investigate the intricate details of Criegee intermediates and ozonides, offering a molecular-level understanding of their electronic structure, bonding, and reactivity. These approaches allow for the characterization of various stationary points on the potential energy surface (PES), including reactants, intermediates, transition states, and products, providing crucial energetic and structural information. rsc.orgmdpi.comaip.org
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) calculations are foundational for studying the ozonolysis mechanism. DFT methods, particularly hybrid functionals, are widely used for geometry optimizations and vibrational frequency calculations of primary ozonides, secondary ozonides, and Criegee intermediates due to their computational efficiency and reasonable accuracy. mdpi.commdpi.comacs.orgaip.orgnih.govrsc.orgresearchgate.net
For instance, the B3LYP functional, often combined with various basis sets (e.g., 6-31G(d), 6-311++G(3df,3pd)), has been frequently utilized to optimize geometries of reactants, transition states, intermediates, and products in ozonolysis reactions. mdpi.comunam.edu.naacs.orgaip.orgnih.gov Studies on the formation and dissociation of primary ozonides (molozonides) and secondary ozonides, as well as reactions of Criegee intermediates with other atmospheric species like water or sulfur dioxide, commonly employ B3LYP. mdpi.comunam.edu.naacs.orgaip.orgnih.govrsc.org For example, the B3LYP/6-31G(d) level of theory has been shown to provide accurate structures and energies for stationary points in the O₃ + propene reaction. aip.org
Other DFT functionals, such as M06-2X, APFD, and ωB97XD, are also applied, especially when considering dispersion effects, which can be significant for weak interactions in pre-reactive complexes or larger systems. mdpi.comacs.orgnih.govpnas.org M06-2X, a meta-hybrid generalized gradient approximation functional, is often chosen for its good performance in thermochemistry and kinetics, particularly for systems involving non-covalent interactions. acs.orgnih.govresearchgate.netacs.org
High-Level Composite Methods (e.g., CCSD(T), M06-2X)
While DFT provides a good balance of accuracy and computational cost, higher-level ab initio methods are often employed for more accurate energy calculations, especially for critical points like transition states and reaction energies. Coupled-cluster singles and doubles with perturbative triples (CCSD(T)) is considered the "gold standard" for its high accuracy in thermochemical calculations. mdpi.comunam.edu.naacs.orgaip.orgnih.govrsc.orgacs.org
Single-point energy calculations at the CCSD(T) level are frequently performed on geometries optimized with DFT methods (e.g., B3LYP or M06-2X). mdpi.comunam.edu.naacs.orgaip.orgnih.govresearchgate.netrsc.orgacs.org This approach, denoted as CCSD(T)//DFT (e.g., CCSD(T)/6-31G(d) + CF//B3LYP/6-31G(d,p) or CCSD(T)/cc-pVTZ//M06-2X/6-31G(d,p)), allows for more reliable energetic comparisons. mdpi.comacs.org For example, studies on secondary ozonide formation from sabinene (B1680474) Criegee intermediates and formaldehyde (B43269) have utilized CCSD(T) for single-point energy calculations to refine activation energies. acs.orgnih.gov In some cases, basis set effects on calculated energies are corrected at a lower level of theory (e.g., MP2) and then applied as a correction factor (CF) to the CCSD(T) energies. mdpi.com
It has been observed that CCSD(T) results can be more favorable than DFT for certain activation energies in SOZ formation pathways. acs.orgnih.gov For instance, activation energies for SOZ formation from sabinene Criegee intermediates were found to be 6 and 8 kJ mol⁻¹ at CCSD(T)+CF, compared to 15 and 18 kJ mol⁻¹ at B3LYP/6-311G(3df,3pd). acs.orgnih.gov
Table 1: Comparison of Activation Energies for SOZ Formation (Pathway A1) acs.orgnih.gov
| Level of Theory | Activation Energy (kJ mol⁻¹) |
| CCSD(T)+CF | 6 |
| B3LYP/6-311G(3df,3pd) | 15 |
| B3LYP/6-31G(d) | ~3 |
| B3LYP/6-31+G(d) | ~3 |
| M06-2X/6-31G(d) | ~3 |
Note: Values are approximate for B3LYP and M06-2X as they represent a range for comparable pathways.
For the reaction of Criegee intermediates with ozone, CCSD(T)/aVTZ calculations have shown very small barriers (e.g., 0.35 kcal mol⁻¹), which can be even lower or non-existent at DFT levels like M06-2X or B3LYP. rsc.org The T1 diagnostics, which indicate the multi-reference character of a compound, are often checked in CCSD(T) calculations. Values above 0.044 may suggest that single-reference methods like CCSD(T) might be less accurate, prompting consideration of multi-reference methods. osti.govrsc.org
Potential Energy Surface Mapping
Potential Energy Surface (PES) mapping is crucial for understanding the entire reaction landscape of ozonolysis, from initial reactant approach to final product formation. This involves identifying and characterizing all relevant minima (stable species and intermediates) and saddle points (transition states) connecting them. rsc.orgmdpi.compnas.orgacs.orgresearchgate.net
The Criegee mechanism begins with the 1,3-cycloaddition of ozone to an alkene, forming the primary ozonide (POZ). This initial step typically has a low energy barrier, often only a few kcal/mol above the reactants, and is highly exothermic, leading to a POZ that is significantly more stable than the reactants. rsc.orgunam.edu.naaip.orgresearchgate.netacs.org For example, the formation of POZs from phenol, thiophenol, catechol, and resorcinol (B1680541) has been computationally shown to be thermodynamically stable, with stabilities ranging from 28.6 to 34.4 kcal/mol below reactants at the CCSD(T)/6-31G(d,p) level. unam.edu.na
The POZ is highly strained and rapidly decomposes via a concerted cycloreversion to a Criegee intermediate (carbonyl oxide) and a carbonyl compound (aldehyde or ketone). osti.govmsu.eduijnc.ir This decomposition is also highly exothermic, and the Criegee intermediates are formed with a large amount of internal energy. osti.govnih.govrsc.orgwikipedia.org
Subsequent reactions of Criegee intermediates can lead to secondary ozonides (SOZs) through 1,3-dipolar cycloaddition with carbonyl compounds. osti.govmdpi.comresearchgate.net Computational studies map these pathways, identifying intermediates and transition states. For instance, the formation of SOZ from sabinene Criegee intermediate and formaldehyde involves specific pathways with calculated activation energies. acs.orgnih.gov
PES mapping also reveals the competition between various unimolecular and bimolecular pathways for Criegee intermediates. These include isomerization to dioxiranes, vinyl hydroperoxides, and reactions with atmospheric species like water, SO₂, and NOₓ. nih.govrsc.orgwikipedia.org For example, a PES for HFO-1234ze(E) ozonolysis illustrates a complex landscape culminating in the formation of CHF₃ and CO₂. pnas.org Full-dimensional neural network PESs are also being developed for reactions like CH₂OO + H₂O to accurately compute kinetics and dynamics. nih.gov
Characterization of Transition States and Stationary Points
The characterization of transition states (TSs) and stationary points is fundamental to understanding reaction mechanisms and predicting reaction rates. Computational methods allow for the precise determination of geometries, energies, and vibrational frequencies of these critical points on the PES. rsc.orgmdpi.comaip.org
Transition states are identified by having exactly one imaginary frequency, corresponding to the reaction coordinate, while stable intermediates (minima) have no imaginary frequencies. mdpi.com The intrinsic reaction coordinate (IRC) method is commonly used to confirm that a transition state connects the desired reactants and products, ensuring the integrity of the proposed reaction pathway. mdpi.comcopernicus.org
Key stationary points in the ozonolysis mechanism include:
Primary Ozonide (POZ) : A minimum on the PES, though highly unstable and short-lived. osti.govrsc.orgmsu.edu Its decomposition involves a concerted cycloreversion. msu.edu
Criegee Intermediate (CI) : A key intermediate formed from POZ decomposition. It can exist in different conformers (e.g., syn-CI and anti-CI), which can have different reactivities. acs.orgrsc.orgnih.govresearchgate.net
Secondary Ozonide (SOZ) : A more stable product formed from the reaction of a CI with a carbonyl compound. osti.govmdpi.comresearchgate.net
Computational studies provide detailed geometric data for these species. For example, the geometries of stationary points for propene ozonolysis have been characterized at the B3LYP/6-31G(d) level, showing close agreement in bond lengths with higher-level calculations. aip.org The energy barriers for POZ formation are typically low (e.g., 0.33 to 5.85 kcal/mol for 3-methyl-2-butene-1-thiol (B196119) ozonolysis), while the decomposition of POZs to CIs is highly exothermic. rsc.orgacs.org
Table 2: Representative Activation Energies for Ozonolysis Steps (kJ mol⁻¹)
| Reaction Step | Compound Example | Level of Theory | Activation Energy (kJ mol⁻¹) | Reference |
| O₃ + Alkene → Primary Ozonide (TS) | Propene | CCSD(T)/cc-pVTZ | ~few kcal/mol (low barrier) | aip.org |
| 3-carene | High-level quantum chemistry | 6.6 kcal/mol (27.6 kJ/mol) | researchgate.net | |
| Primary Ozonide → Criegee Intermediate + Carbonyl (Decomposition) | Sabinene | Various levels | 6 kJ mol⁻¹ to barrierless | acs.orgnih.gov |
| Criegee Intermediate + Carbonyl → Secondary Ozonide (TS) | Sabinene CI + Formaldehyde | CCSD(T)+CF | 6-8 kJ mol⁻¹ | acs.orgnih.gov |
| Criegee Intermediate + H₂O → Products (TS) | Limonene (B3431351) CI + H₂O | CCSD(T)/6-31G(d) + CF | 61.5-91.9 kJ mol⁻¹ (14.7-21.98 kcal mol⁻¹) | mdpi.com |
| Secondary Ozonide + H₂O → Products (TS) | SOZ + H₂O | G3MP2 (water dimer mediated) | 135 kJ mol⁻¹ | mdpi.comresearchgate.net |
Analysis of Electronic Structure and Bonding
Understanding the electronic structure and bonding within Criegee intermediates and ozonides is crucial for explaining their reactivity and stability. Early electronic structure calculations on the simplest Criegee intermediate, CH₂OO, debated between a biradical and a zwitterionic structure. osti.govwikipedia.org More recent infrared spectroscopy and quantum-chemical calculations strongly suggest that Criegee intermediates possess a substantial zwitterionic character, with partial negative charge on the terminal oxygen and partial positive charge on the carbon atom of the COO group. osti.govwikipedia.orgresearchgate.netresearchgate.net This zwitterionic nature enhances their electrophilic addition to carbonyl compounds to form secondary ozonides. osti.gov
For primary ozonides, the cyclic 1,2,3-trioxolane structure is highly strained, contributing to its instability and rapid decomposition. msu.eduijnc.ir The decomposition involves the concerted cleavage of C-C and O-O bonds. rsc.orgacs.org
The bonding in secondary ozonides (1,2,4-trioxolanes) is characterized by a five-membered ring containing three oxygen atoms and two carbon atoms. These species are generally more stable than primary ozonides and can be isolated in some cases. msu.edumdpi.com Computational studies analyze bond lengths, bond orders, and charge distributions to provide insights into the nature of these bonds and their influence on reactivity. For example, the electronic structure of the Criegee intermediate formed from C₆₀ ozonolysis was described as better characterized as a biradical than a zwitterionic species in one study. rsc.org
Condensed Fukui Function Analysis for Active Site Identification
The condensed Fukui function is a powerful tool derived from conceptual DFT that helps identify the most reactive sites (electrophilic, nucleophilic, or radical) within a molecule. researchgate.netnih.govtandfonline.com By analyzing changes in electron density upon addition or removal of an electron, Fukui functions provide insights into where a molecule is most likely to react.
In the context of Criegee intermediates and ozonides, Fukui function analysis is used to predict the active sites for various reactions. For example, studies on the ozonolysis of pentenal have utilized condensed Fukui functions to identify the active site of the Criegee intermediates and other chosen molecules, guiding the understanding of their subsequent reactions with atmospheric species like NO, NO₂, SO₂, H₂O, and CH₂O. researchgate.netnih.gov This analysis helps rationalize the regioselectivity of reactions, such as the 1,3-dipolar cycloaddition of Criegee intermediates to carbonyl compounds, where the terminal oxygen and the carbon of the COO group are key reactive centers. osti.gov The condensed Fukui function has also been verified for identifying the most favorable reaction sites in the degradation of 2-formylcinnamaldehyde with ozone. tandfonline.com
Unimolecular Reaction Pathways of Criegee Intermediates
Isomerization Processes
Isomerization is a fundamental unimolecular pathway for Criegee intermediates. For instance, the simplest Criegee intermediate, CHOO, can isomerize to formic acid, and subsequently decompose into carbon monoxide (CO) and water (HO). researchgate.net The dynamics of these isomerization processes are influenced by the internal energy of the Criegee intermediate. osti.gov
Intramolecular Hydrogen Transfer Reactions
Intramolecular hydrogen transfer is a particularly efficient unimolecular decay pathway for many Criegee intermediates, often competing effectively with bimolecular reactions. nsf.gov This process typically involves the transfer of a hydrogen atom within the molecule. nsf.govosti.govcopernicus.orgosti.govosti.govrsc.orgresearchgate.netnih.govnsf.govrsc.orgosti.govnih.govacs.org
Formation of Vinyl Hydroperoxides (VHP)
A common outcome of intramolecular hydrogen transfer in alkyl-substituted Criegee intermediates is the formation of vinyl hydroperoxide (VHP) species. nsf.govosti.govcalstate.educopernicus.orgosti.govosti.govrsc.orgnih.govnsf.govrsc.orgacs.org This typically occurs via a 1,4-hydrogen shift mechanism, where a hydrogen atom from a β-carbon atom transfers to the terminal oxygen of the Criegee intermediate. nsf.govosti.govcopernicus.orgosti.govrsc.org For example, syn-CHCHOO can rearrange via a 1,4-hydrogen shift to form CH=CHOOH (vinyl hydroperoxide). nsf.govosti.gov This process can be significantly enhanced by quantum mechanical tunneling through the reaction barrier. nsf.gov The formation of VHP is often kinetically favored over other isomerization pathways, such as cyclization to dioxiranes. calstate.edu
Generation of Hydroxyl (OH) Radicals
Vinyl hydroperoxides formed from Criegee intermediates are typically generated with sufficient excess energy to promptly dissociate. nsf.govcalstate.eduosti.govnsf.gov This dissociation primarily leads to the formation of hydroxyl (OH) radicals and a vinoxy radical. nsf.govcalstate.educopernicus.orgosti.govosti.govrsc.orgnih.govnsf.govrsc.orgacs.org The production of OH radicals from Criegee intermediates is a significant non-photolytic source of these radicals in the troposphere, especially under low-light conditions where ozone photolysis is less efficient. osti.govnsf.govcopernicus.orgrsc.org For instance, the dimethyl-substituted Criegee intermediate, (CH)COO, formed from the ozonolysis of 2,3-dimethyl-2-butene (B165504), has been reported to yield approximately 90% OH radicals. nsf.govosti.gov
Cyclization to Dioxiranes
Another unimolecular reaction pathway for Criegee intermediates is cyclization to form dioxiranes. nsf.govosti.govcalstate.eduosti.govresearchgate.netacs.orgmdpi.comresearchgate.netresearchgate.net For simpler Criegee intermediates like CHOO, the unimolecular decay can involve an initial formation of a dioxirane (B86890) species, although this pathway may have a higher barrier compared to hydrogen transfer for some substituted Criegee intermediates. osti.govosti.gov For example, CHOO can reach a dioxirane structure in approximately 50 femtoseconds. researchgate.net The cyclization of CFCHOO to form dioxirane has a transition state barrier comparable to that of CHCHOO. mdpi.com
Unimolecular Decomposition Rates and Product Branching Ratios
The unimolecular decomposition rates and product branching ratios of Criegee intermediates are highly dependent on their molecular structure, substituents, and internal energy. nsf.govrsc.orgosti.govosti.govacs.org For instance, the 1,4-hydrogen transfer process leading to vinyl hydroperoxide is particularly efficient for Criegee intermediates with appropriate substituents. nsf.gov
Table 1: Representative Unimolecular Decomposition Rates and Product Branching Ratios for Criegee Intermediates
| Criegee Intermediate | Unimolecular Pathway | Typical Barrier Height (kcal/mol) | Predicted Thermal Decay Rate (s⁻¹) | Primary Products | OH Yield (%) | Reference |
| syn-CHCHOO | 1,4-Hydrogen Transfer (to VHP) | ~16-18 | 3-30 (at 293 K) | OH + vinoxy radical | High | osti.govosti.govrsc.org |
| (CH)COO | 1,4-Hydrogen Transfer (to VHP) | - | - | OH + methyl-substituted vinoxy | ~90 | nsf.govosti.gov |
| CHOO | Cyclization to Dioxirane | High | - | Dioxirane, then other products (e.g., CO + HO) | Lower | osti.govresearchgate.netosti.gov |
| 2-butenal oxide (cZZ conformer) | Allylic 1,6 H-atom Transfer | ~4.8 | ~10⁶ (at 298 K, 1 bar) | OH products | High | osti.gov |
| Large Criegee Intermediates (with aldehyde group) | Bicyclic Ring Closure | ~2-3 | 10⁵-10⁹ times faster than H-shift | Bicyclic structures | - | nih.gov |
Note: VHP = Vinyl Hydroperoxide.
Experimental studies providing energy-resolved rate constants () are crucial for benchmarking theoretical calculations (e.g., RRKM calculations) that can then be extrapolated to thermal rate constants () under atmospheric conditions. nsf.gov For instance, the unimolecular decomposition rate of syn-CHCHOO at 293 K has been estimated to be in the range of 3–30 s⁻¹, with a value of 20 ± 10 s⁻¹ showing the best agreement with literature. rsc.org In contrast, some large Criegee intermediates containing an aldehyde group have been found to undergo unexpectedly fast unimolecular reactions via bicyclic ring closure mechanisms, with barrier heights significantly lower than those for hydrogen shift processes, leading to rates 10⁵-10⁹ times faster. nih.gov
Bimolecular Reaction Pathways of Criegee Intermediates
Reactions with Water
Water vapor is a ubiquitous component of the troposphere, making reactions with water a significant sink for Criegee intermediates, particularly for the simplest ones like formaldehyde (B43269) oxide (CH2OO) osti.govacs.orgwhiterose.ac.ukpnas.orgcopernicus.org. The reactivity of Criegee intermediates with water is highly dependent on the molecular structure and the presence of water in monomeric or clustered forms acs.orgresearchgate.net.
Hydration Reactions with Water Monomers
The reaction of Criegee intermediates with water monomers (H2O) is generally slow. For instance, the rate constant for the reaction of the simplest Criegee intermediate, CH2OO, with a single water monomer is reported to be in the range of 10⁻¹⁵ to 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 298 K acs.orgwhiterose.ac.ukescholarship.org. Some studies indicate a positive temperature dependence for this reaction whiterose.ac.uk. The mechanism typically involves an addition-coupled hydrogen transfer acs.org.
Table 1: Rate Constants for CH2OO Reaction with Water Monomer
| Criegee Intermediate | Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| CH2OO | H2O | 298 | 9.8 × 10⁻¹⁶ | whiterose.ac.uk |
| CH2OO | H2O | 295 | ≈ 10⁻¹⁵ to 10⁻¹⁶ | acs.orgescholarship.org |
Water-Catalyzed Pathways with Water Dimers and Clusters
In contrast to water monomers, water dimers ((H2O)2) and larger water clusters react significantly faster with Criegee intermediates, often representing the dominant atmospheric removal mechanism for smaller CIs like CH2OO whiterose.ac.ukpnas.orgrsc.orgresearchgate.netosti.gov. The presence of additional water molecules can facilitate the reaction by acting as catalysts, forming more favorable transition states and reducing reaction barriers uwa.edu.auscispace.com.
For CH2OO, reported rate constants for the reaction with water dimers span 4.0–7.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ acs.orgwhiterose.ac.ukpnas.org. This enhanced reactivity is attributed to the ability of water dimers to form a more relaxed, seven-membered transition state, facilitating hydrogen atom transfer and C–O bond formation acs.org. The reaction of Criegee intermediates with water clusters can occur not only in the gas phase but also at the air/water interface, where the reaction time scale can be significantly shorter (on the order of picoseconds) compared to the gas phase nih.govnih.govnih.gov. Mechanisms observed include loop-structure-mediated and stepwise pathways, with the latter potentially involving the formation of transient hydronium ions (H3O⁺) nih.govnih.gov.
Table 2: Rate Constants for CH2OO Reaction with Water Dimer
| Criegee Intermediate | Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| CH2OO | (H2O)2 | 298 | 9.52 × 10⁻¹² | whiterose.ac.uk |
| CH2OO | (H2O)2 | 295 | 4.0–7.4 × 10⁻¹² | acs.orgescholarship.org |
| CH2OO | (H2O)2 | 293 | ~7 × 10⁻¹² | pnas.org |
It has been observed that the consumption of CH2OO and anti-CH3CHOO by water (including monomer and dimer) is extremely fast, often predominating their decay pnas.org. However, for larger Criegee intermediates like (CH3)2COO, the reaction with water is much slower (k < 1.5 × 10⁻¹⁶ cm³ s⁻¹), allowing other reactions, such as with SO2, to become more significant copernicus.orgpnas.org. Recent research has also highlighted an accelerated reaction pathway for syn-CH3CHOO with water vapor, driven by a roaming mechanism, which challenges previous assumptions about its atmospheric fate bioengineer.org.
Formation of α-Hydroxy Hydroperoxides
A primary product of the reaction between Criegee intermediates and water is the formation of α-hydroxy hydroperoxides (α-HHs), also known as hydroxymethyl hydroperoxide (HMHP) for the simplest case researchgate.netnih.govscispace.comresearchgate.net. For example, the reaction of CH2OO with water dimers primarily yields formaldehyde and hydroxymethyl hydroperoxide, with direct formic acid yields being less than 10% researchgate.netosti.gov. These α-hydroxy hydroperoxides are reactive components of organic aerosols and are considered labile in aqueous media, capable of decomposing into aldehydes and other multifunctionalized species, and can also contribute to the formation of hydrogen peroxide (H2O2) researchgate.netrsc.org.
Reactions with Carbonyl Compounds
Criegee intermediates are key species in the Criegee mechanism of ozonolysis, where they are formed alongside carbonyl compounds organic-chemistry.orgosti.govosti.gov. These two species then readily react with each other.
1,3-Dipolar Cycloaddition to Form Secondary Ozonides (1,2,4-Trioxolanes)
Criegee intermediates are classified as 1,3-dipoles, and their reaction with carbonyl compounds (aldehydes or ketones) proceeds via a 1,3-dipolar cycloaddition mechanism organic-chemistry.orgrsc.orgosti.govnih.govnih.govuci.eduacs.orgmsu.edu. This cycloaddition leads to the formation of cyclic secondary ozonides (SOZs), which are 1,2,4-trioxolanes organic-chemistry.orgosti.govnih.govuci.eduacs.orgunl.edu. These secondary ozonides are generally more stable than the primary ozonides from which the Criegee intermediates originate organic-chemistry.orgmsu.edu. The cycloaddition reactions are typically highly exothermic nih.govacs.org.
Research on the kinetics of CH2OO with various carbonyl compounds, including ketones and functionalized ketones, has shown that these reactions proceed via this 1,3-dipolar cycloaddition mechanism uci.eduacs.org. For example, the reactions of CH2OO with hydroxyketones like hydroxyacetone (B41140) and 4-hydroxy-2-butanone (B42824) primarily form cyclic secondary ozonides nih.govacs.org.
Regioselectivity and Stereoselectivity of Secondary Ozonide Formation
The formation of secondary ozonides from Criegee intermediates and carbonyl compounds exhibits both regioselectivity and stereoselectivity. The initial decomposition of the primary ozonide yields a carbonyl compound and a carbonyl oxide (Criegee intermediate). These two fragments can then recombine organic-chemistry.orgmsu.eduacs.org.
Regioselectivity in secondary ozonide formation refers to the orientation of the addition, determining which oxygen atom of the Criegee intermediate attacks which carbon atom of the carbonyl compound. This selectivity is influenced by the electronic and steric properties of the substituents on both the Criegee intermediate and the carbonyl compound pku.edu.cn. Frontier molecular orbital (FMO) theory can rationalize observed reactivity trends, where electron-withdrawing substituents on the carbonyl can decrease the energy of the π* orbital, affecting the reaction rate uci.eduacs.org.
Stereoselectivity concerns the formation of specific stereoisomers (e.g., cis or trans) of the secondary ozonide. The stereochemistry of the primary ozonide, which itself is influenced by the geometry of the starting alkene (e.g., cis or trans), plays a crucial role unl.eduacs.org. The Criegee mechanism suggests that the primary ozonide undergoes a concerted cycloreversion to produce the carbonyl fragment and the zwitterionic Criegee intermediate msu.edu. The subsequent 1,3-dipolar cycloaddition of the Criegee intermediate to the carbonyl compound can lead to a mixture of secondary ozonides organic-chemistry.org. Studies have shown that the carbonyl oxide and aldehyde formed upon primary ozonide dissociation may not fully separate but rather form a strongly bound complex that then transforms into the secondary ozonide, influencing the observed stereoselectivity acs.org. For symmetrical alkenes, the stereoselectivity trends can be qualitatively explained by the Criegee mechanism, with a strong preference for syn-cycloaddition msu.eduacs.org.
Intramolecular Cycloaddition in Secondary Ozonide Formation
The initial step in ozonolysis involves the 1,3-dipolar cycloaddition of ozone to an alkene, forming a highly unstable primary ozonide (molozonide, 1,2,3-trioxolane). This primary ozonide rapidly decomposes, cleaving the alkene double bond to yield a carbonyl compound and a carbonyl oxide, which is the Criegee intermediate. organic-chemistry.org
Subsequently, the Criegee intermediate, being a 1,3-dipolar compound itself, can undergo an intramolecular 1,3-dipolar cycloaddition reaction with the co-produced carbonyl compound. This reaction leads to the formation of a more stable five-membered ring structure known as a secondary ozonide (1,2,4-trioxolane). organic-chemistry.orgnih.govacs.org This cycloaddition typically occurs over submerged barriers, indicating a highly efficient reaction pathway. nih.govacs.org For asymmetric aldehydes like acetaldehyde (B116499) and propionaldehyde (B47417), the cycloaddition can occur in different orientations (exo and endo), depending on the Criegee intermediate's orientation relative to the aldehyde's alkyl group. nih.govacs.org
Reactions with Atmospheric Trace Gases
Criegee intermediates react readily with various atmospheric trace gases, impacting air quality and climate.
The reaction between Criegee intermediates and sulfur dioxide (SO2) is a significant pathway for the oxidation of SO2 to sulfur trioxide (SO3) in the atmosphere. researchgate.netsemanticscholar.org This process is crucial because SO3 rapidly reacts with water to form sulfuric acid (H2SO4), a key precursor for new particle formation and the growth of secondary organic aerosols. researchgate.netsemanticscholar.orgcopernicus.orgcopernicus.orgresearchgate.net
Recent direct measurements have indicated that the rate coefficients for the reaction of Criegee intermediates with SO2 are substantially faster than previously estimated by indirect methods. researchgate.netcopernicus.orgresearchgate.net For instance, the rate constant for the simplest Criegee intermediate, formaldehyde oxide (CH2OO), reacting with SO2 has been determined to be in the range of (3.74 ± 0.43) × 10⁻¹¹ to (3.87 ± 0.45) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 295 K. researchgate.net Another reported value for CH2OO + SO2 is 3.9 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.netsemanticscholar.orgcopernicus.org These reactions often exhibit a negative temperature dependence, implying an enhanced role for Criegee intermediate chemistry in SO2 oxidation at lower atmospheric temperatures. researchgate.net The mechanism typically involves the formation of an adduct via a barrierless pathway. researchgate.netsemanticscholar.org
Table 1: Representative Rate Constants for Criegee Intermediate (CI) Reactions with SO2
| Criegee Intermediate | Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| CH₂OO | SO₂ | 295 | (3.74 ± 0.43) × 10⁻¹¹ | researchgate.net |
| CH₂OO | SO₂ | 295 | (3.87 ± 0.45) × 10⁻¹¹ | researchgate.net |
| CH₂OO | SO₂ | 298 | 3.9 × 10⁻¹¹ | researchgate.netsemanticscholar.org |
| CH₃CHOO | SO₂ | 295 | (1.7 ± 0.3) × 10⁻¹¹ | researchgate.net |
| anti-PhCHOO | SO₂ | 298 | 6.98 × 10⁻¹⁰ | semanticscholar.org |
Criegee intermediates also react with nitrogen oxides (NOx), which are important atmospheric trace gases. While information on reactions with nitric oxide (NO) is less detailed in the provided literature, Criegee intermediates are known to react with nitrogen dioxide (NO2). Experiments suggest that the reaction of Criegee intermediates with NO2 can lead to the production of nitrate (B79036) species, including nitrogen trioxide (NO3). osti.gov
The reaction of Criegee intermediates with carboxylic acids (RCOOH) is a significant pathway, particularly in the formation of secondary organic aerosols (SOA). escholarship.orgosti.govresearchgate.netacs.orgnih.gov These reactions lead to the production of oligomeric α-acyloxyalkyl hydroperoxides (AAHPs). escholarship.orgosti.govresearchgate.netacs.orgnih.gov
In the gas phase, the reaction between Criegee intermediates and carboxylic acids proceeds at exceptionally fast, often super-collisional rates, consistent with a barrierless reaction mechanism. escholarship.orgosti.govnih.gov This high reactivity makes it a substantial sink for Criegee intermediates in the atmosphere. escholarship.org Studies have shown gas-phase rate constants for C1-C4 stabilized Criegee intermediates reacting with C1-C2 carboxylic acids to be in the range of 1.1 × 10⁻¹⁰ to 5 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.gov The formation of AAHPs is considered a major class of organic peroxides found in secondary organic aerosols. researchgate.netnih.gov
Criegee intermediates react with alcohols to form hydroperoxy hemiacetals, also known as α-alkoxyalkyl hydroperoxides (AAAHs). organic-chemistry.orgresearchgate.net This reaction pathway was historically used to trap Criegee intermediates and provide evidence for the ozonolysis mechanism. researchgate.net
While these reactions are not considered exceptionally rapid, the significant emissions of both Criegee intermediate precursors (alkenes) and alcohols from the terrestrial biosphere lead to a high degree of co-occurrence for this chemistry in the atmosphere. researchgate.net The production rate of AAAHs is estimated to be approximately 30 Gg per year. researchgate.net Research indicates that the substitution pattern on the Criegee intermediate significantly influences the reaction rate, whereas substitution on the alcohol moiety does not. researchgate.net
Criegee intermediates react with formaldehyde (HCHO) and other aliphatic aldehydes (e.g., acetaldehyde, propionaldehyde) primarily through a 1,3-dipolar cycloaddition mechanism. nih.govacs.org This reaction leads to the formation of 1,2,4-trioxolane (B1211807) secondary ozonides. nih.govacs.org
Kinetic studies have shown that the bimolecular rate constants for these reactions decrease with increasing temperature, a characteristic feature of 1,3-dipolar cycloaddition reactions involving Criegee intermediates and organic carbonyls. nih.govacs.org
Table 2: Temperature-Dependent Rate Constants for CH₂OO Reactions with Aliphatic Aldehydes (275–335 K)
| Aldehyde | Formula | Rate Constant Equation k(T) (cm³ s⁻¹) | Reference |
| Formaldehyde | HCHO | (7.1 ± 1.5) × 10⁻¹⁴exp((1160 ± 60)/T) | nih.gov |
| Acetaldehyde | CH₃CHO | (8.9 ± 1.7) × 10⁻¹⁵exp((1530 ± 60)/T) | nih.gov |
| Propionaldehyde | C₂H₅CHO | (5.3 ± 1.3) × 10⁻¹⁴exp((1210 ± 70)/T) | nih.gov |
Reactions with Peroxy Radicals
Peroxy radicals (RO2) are important species in atmospheric oxidation cycles, and their reactions with Criegee intermediates can lead to the formation of highly oxidized molecules researchgate.net. These highly oxidized molecules can subsequently condense to form secondary organic aerosols (SOA) researchgate.net.
Research has shown that reactions between Criegee intermediates, such as CH2OO, and peroxy radicals like methyl peroxy radical (CH3O2) and acetyl peroxy radical (CH3C(O)O2) exhibit similar rate coefficients and are only weakly dependent on temperature and pressure within certain ranges researchgate.net. For instance, a combined rate coefficient of k (CH2OO + RO2, where RO2 = CH3O2/CH3C(O)O2) was determined to be approximately (2.4 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ under conditions between 243–310 K and 10–100 Torr (N2) researchgate.net. Global modeling studies indicate that these reactions can contribute to secondary organic aerosol production, particularly in forested regions where biogenic alkene emissions are high researchgate.net.
Table 1: Representative Rate Coefficients for Criegee Intermediate Reactions with Peroxy Radicals
| Criegee Intermediate | Peroxy Radical (RO2) | Rate Coefficient (k) at 243-310 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| CH2OO | CH3O2 / CH3C(O)O2 | (2.4 ± 1.2) × 10⁻¹¹ | researchgate.net |
Reactions with Ozone (O3)
While Criegee intermediates are formed from the reaction of alkenes with ozone, they can also react further with ozone itself. This reaction pathway leads to the formation of secondary ozonides escholarship.org. The initial step in ozonolysis involves the 1,3-cycloaddition of ozone to an alkene to form a primary ozonide, which then rapidly decomposes into a Criegee intermediate and a carbonyl compound osti.govescholarship.org. The Criegee intermediate can then undergo further reactions, including with another molecule of ozone, to form a secondary ozonide. This process is distinct from the primary ozonide formation and is a bimolecular reaction of the Criegee intermediate.
Reactions with Volatile Organic Compounds (VOCs)
Criegee intermediates react readily with various volatile organic compounds (VOCs) present in the atmosphere, influencing their atmospheric lifetimes and contributing to the formation of new products, including secondary organic aerosols osti.govresearchgate.netacs.org.
Aldehydes : Criegee intermediates react with aldehydes via a 1,3-dipolar cycloaddition mechanism acs.org. This reaction typically proceeds over submerged barriers, leading to the formation of 1,2,4-trioxolane secondary ozonides acs.org. Studies on the reactions of the simplest Criegee intermediate, CH2OO, with aliphatic aldehydes such as formaldehyde (HCHO), acetaldehyde (CH3CHO), and propionaldehyde (C2H5CHO) have shown that the bimolecular rate constants generally decrease with increasing temperature acs.org.
Table 2: Temperature-Dependent Rate Constants for CH2OO Reactions with Aliphatic Aldehydes (275–335 K)
| Aldehyde | Formula | Arrhenius Equation: k(T) (cm³ s⁻¹) | Reference |
| Formaldehyde | HCHO | (7.1 ± 1.5) × 10⁻¹⁴exp((1160 ± 60)/T) | acs.org |
| Acetaldehyde | CH3CHO | (8.9 ± 1.7) × 10⁻¹⁵exp((1530 ± 60)/T) | acs.org |
| Propionaldehyde | C2H5CHO | (5.3 ± 1.3) × 10⁻¹⁴exp((1210 ± 70)/T) | acs.org |
Carboxylic Acids : Criegee intermediates can react with carboxylic acids, leading to the formation of highly oxygenated species, such as hydroperoxide esters osti.govnsf.govpnas.org. For example, the reaction of Criegee intermediates like MVK-oxide with formic acid has been shown to be facile and can play important roles in the troposphere, contributing to sulfuric acid production and ultimately generating sulfate (B86663) aerosols nsf.gov.
Alcohols : Reactions of Criegee intermediates with alcohols are known to produce α-hydroperoxide ethers pnas.org. These reactions contribute to the diverse product spectrum observed in atmospheric oxidation processes.
Reactions with Dimethyl Sulfide (B99878) (DMS)
Dimethyl sulfide (DMS) is a significant biogenic sulfur compound emitted from the ocean into the atmosphere. Its oxidation plays a crucial role in the global sulfur cycle and cloud formation. While the primary atmospheric sink for DMS is reaction with the hydroxyl radical (OH), Criegee intermediates are also implicated in its oxidation. Although direct detailed kinetic data for the reaction of Criegee intermediates with DMS were not explicitly found in the provided search results, Criegee intermediates are known to oxidize SO2 to form SO3, which can then lead to the formation of sulfuric acid (H2SO4), a key atmospheric nucleation species vital for cloud formation osti.govwhiterose.ac.ukresearchgate.netpanorama-dtp.ac.uknsf.gov. Given that DMS oxidation ultimately leads to SO2, it is plausible that Criegee intermediates play an indirect role in DMS atmospheric chemistry by reacting with its oxidation products.
Reaction Kinetics and Atmospheric Lifetimes of Criegee Intermediates
Temperature and Pressure Dependence of Rate Coefficients
The rate coefficients for reactions involving Criegee intermediates exhibit varying dependencies on temperature and pressure, which are critical for accurately modeling their atmospheric behavior. For instance, the reactions of the simplest Criegee intermediate, CH₂OO, with aliphatic aldehydes (formaldehyde, acetaldehyde (B116499), and propionaldehyde) show a negative temperature dependence. acs.orgnih.gov The bimolecular rate constants for these reactions decrease with increasing temperature over the range of 275–335 K. acs.orgnih.gov
Similarly, the rate coefficients for the gas-phase reactions of trifluoroacetic acid (TFA) with CH₂OO and (CH₃)₂COO decrease with increasing temperature in the range of 240–340 K. nih.govd-nb.info At 294 K, the rate coefficients for CH₂OO + CF₃COOH and (CH₃)₂COO + CF₃COOH are (3.4 ± 0.3) × 10⁻¹⁰ cm³ s⁻¹ and (6.1 ± 0.2) × 10⁻¹⁰ cm³ s⁻¹, respectively, exceeding collision-limited estimates, which suggests rate enhancement by capture mechanisms due to the large permanent dipole moments of the reactants. nih.govd-nb.info This observed negative temperature dependence is attributed to the competitive stabilization of a pre-reactive complex. nih.govd-nb.info
Pressure dependence has also been observed for certain Criegee intermediate reactions. For example, the kinetics of syn-CH₃CHOO + SO₂ are pressure-dependent, while anti-CH₃CHOO + SO₂ show no significant dependence on temperature or pressure over the investigated ranges. whiterose.ac.uk The reaction of CH₂OO with propionaldehyde (B47417) also exhibits both pressure and temperature dependence. rsc.org
The following table summarizes some temperature-dependent rate coefficients for CH₂OO reactions with aldehydes:
| Reactant | Temperature Range (K) | Arrhenius Equation (k(T) in cm³ s⁻¹) | Citation |
| HCHO | 275–335 | (7.1 ± 1.5) × 10⁻¹⁴exp((1160 ± 60)/T) | acs.orgnih.gov |
| CH₃CHO | 275–335 | (8.9 ± 1.7) × 10⁻¹⁵exp((1530 ± 60)/T) | acs.orgnih.gov |
| C₂H₅CHO | 275–335 | (5.3 ± 1.3) × 10⁻¹⁴exp((1210 ± 70)/T) | acs.orgnih.gov |
Direct Kinetic Measurements using Advanced Laboratory Techniques
Direct kinetic measurements of Criegee intermediates have become possible through new methods of generating stabilized Criegee intermediates in sufficient quantities. osti.gov These advancements have catalyzed numerous experimental and theoretical investigations into Criegee intermediate chemistry. osti.gov
Laser flash-photolysis transient absorption spectroscopy is a key technique for studying the temperature-dependent kinetics of Criegee intermediates. In this method, Criegee intermediates, such as CH₂OO, are produced by laser photolysis of diiodomethane (B129776) (CH₂I₂) in the presence of excess O₂ in a temperature-controlled flow reactor. acs.orgnih.gov Absolute time-dependent concentrations of CIs are then determined from transient absorption spectra acquired at various time delays after photolysis. acs.orgnih.gov This technique has been successfully employed to study the reactions of CH₂OO with aliphatic aldehydes and to measure bimolecular rate constants. acs.orgnih.gov It has also been used in conjunction with photoionization mass spectrometry to study the kinetics of C₁ and C₂ Criegee intermediates with SO₂. rsc.orgwhiterose.ac.uk
Time-resolved photoionization mass spectrometry (PIMS), particularly multiplexed photoionization mass spectrometry (MPIMS), is another powerful technique for the direct detection and kinetic study of Criegee intermediates like CH₂OO, syn-CH₃CHOO, and anti-CH₃CHOO. nih.gov This technique uses tunable vacuum ultraviolet light to discern the formation of different isomeric species, allowing researchers to distinguish short-lived Criegee intermediates from more stable isomers based on their differing photoionization thresholds. lbl.govosti.gov PIMS has been instrumental in demonstrating that the simplest Criegee intermediate reacts significantly faster with certain atmospheric molecules than previously thought, impacting atmospheric chemistry models. lbl.gov It has also been used to study the conformer-dependent reactivity of Criegee intermediates, such as the reaction of acetaldehyde oxide (CH₃CHOO) with dimethylamine (B145610) (DMA). eurekalert.orgosti.gov
Spin trapping combined with proton transfer reaction mass spectrometry (PTR-MS) is an innovative experimental technique used to measure the gas-phase concentration of Criegee intermediates. rsc.orgunipd.itresearchgate.net This method involves stabilizing CIs by reacting them with spin traps, which form stable adducts that can then be analyzed by PTR-MS. rsc.orgunipd.itresearchgate.netcopernicus.org This technique has successfully measured a wide range of CIs with different molecular structures that were previously unidentified experimentally. rsc.orgresearchgate.net It allows for the online quantification of atmospherically relevant CIs, as demonstrated by studies on the ozonolysis of α-pinene. unipd.it The formation of stable adducts prevents secondary radical reactions, ensuring more accurate measurements. copernicus.org
Experimental Determination of Rate Constants and Branching Ratios
Direct kinetic studies have provided significant new information on the reaction rate constants and mechanisms of Criegee intermediates. copernicus.org For instance, the reaction of CH₂OO with SO₂ has been directly measured, yielding rate coefficients of (3.74 ± 0.43) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ using LFP/PIMS and (3.87 ± 0.45) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ using LFP/TRUVAS at room temperature (295 ± 2 K). whiterose.ac.uk For CH₃CHOO + SO₂, the rate coefficient was determined to be (1.7 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ using LFP/PIMS. whiterose.ac.uk
Studies have also shown that Criegee intermediate reactions with organic acids, such as formic acid (HCOOH) and acetic acid (CH₃COOH), have rate coefficients exceeding 1 × 10⁻¹⁰ cm³ s⁻¹, which are several orders of magnitude faster than previously assumed in atmospheric modeling studies. nih.gov
The reaction of CH₂OO with NO₂ has been measured to be independent of pressure, with a mean value of (1.24 ± 0.22) × 10⁻¹² cm³ s⁻¹ at 298 K, exhibiting a negative temperature dependence. acs.org
The following table presents selected experimentally determined rate constants:
| Criegee Intermediate | Co-reactant | Temperature (K) | Rate Constant (cm³ s⁻¹) | Technique | Citation |
| CH₂OO | HCOOH | Room Temp | > 1 × 10⁻¹⁰ | MPIMS, UV Absorption | nih.gov |
| CH₂OO | CH₃COOH | Room Temp | > 1 × 10⁻¹⁰ | MPIMS, UV Absorption | nih.gov |
| CH₂OO | SO₂ | 295 ± 2 | (3.74 ± 0.43) × 10⁻¹¹ | LFP/PIMS | whiterose.ac.uk |
| CH₂OO | SO₂ | 295 ± 2 | (3.87 ± 0.45) × 10⁻¹¹ | LFP/TRUVAS | whiterose.ac.uk |
| CH₃CHOO | SO₂ | 295 ± 2 | (1.7 ± 0.3) × 10⁻¹¹ | LFP/PIMS | whiterose.ac.uk |
| CH₂OO | NO₂ | 298 | (1.24 ± 0.22) × 10⁻¹² | LFP/TRUVAS | acs.org |
| CH₂OO | CH₃SH | 298 | (1.01 ± 0.17) × 10⁻¹² | Transient IR Absorption | nih.gov |
| (CH₃)₂COO | SO₂ | Near-Atmospheric | 1.3 × 10⁻¹⁰ | UV Absorption | pnas.org |
Conformer-Dependent Reactivity (e.g., Syn- vs. Anti-Criegee Intermediates)
Asymmetric Criegee intermediates can exist as distinct conformers, such as syn- and anti-forms, where the terminal oxygen points towards either the carbon side chain or the hydrogen substituent. eurekalert.org These conformers can exhibit dramatically different reactivities, which has significant implications for their atmospheric fates. eurekalert.orgosti.govnih.gov
For example, direct measurements have shown that anti-CH₃CHOO is substantially more reactive towards water and SO₂ than syn-CH₃CHOO. nih.gov Research on the reaction of acetaldehyde oxide (CH₃CHOO) with dimethylamine (DMA) found that the rate coefficient for anti-CH₃CHOO with DMA is predicted to exceed that for the reaction with syn-CH₃CHOO by a factor of approximately 34,000. eurekalert.orgosti.gov This stark difference is attributed to a barrierless reaction path for the anti-conformer, whereas the syn-conformer's reaction involves a submerged kinetic bottleneck. eurekalert.org
In the context of SO₂ reactions, the kinetics of syn-CH₃CHOO + SO₂ are pressure-dependent and show a negative temperature dependence, with a rate coefficient of (4.80 ± 0.46) × 10⁻¹¹ cm³ s⁻¹ at 298 K and 760 Torr. whiterose.ac.uk Conversely, the kinetics of anti-CH₃CHOO + SO₂ display no significant dependence on temperature or pressure, with a mean rate coefficient of (1.18 ± 0.21) × 10⁻¹⁰ cm³ s⁻¹ over various conditions. whiterose.ac.uk These conformer-dependent reactivities highlight the importance of considering specific conformers when assessing the atmospheric impact of Criegee intermediates. whiterose.ac.ukeurekalert.org
Academic Implications in Environmental and Synthetic Chemistry
Tropospheric Oxidation Chemistry
The troposphere, the lowest layer of Earth's atmosphere, is a complex chemical environment where Criegee intermediates contribute significantly to oxidative processes. Their formation from alkene ozonolysis initiates a cascade of reactions that influence the atmospheric composition.
Criegee intermediates serve as a crucial non-photolytic source of hydroxyl (OH) radicals in the troposphere wikipedia.orgrsc.orgosti.govacs.orgrsc.orgacs.orgrsc.orgnih.gov. This is particularly important during periods when photolytic production of OH radicals (e.g., from ozone photolysis) is limited, such as nighttime or during winter months rsc.orgosti.govrsc.org. The formation of OH radicals primarily occurs through the unimolecular decomposition of CIs. For instance, syn-CIs can undergo a 1,4-hydrogen shift to form vinyl hydroperoxides, which then rapidly decompose to yield OH radicals and vinoxy radicals rsc.orgacs.orgnih.gov.
Table 1: Estimated Contribution of Criegee Intermediates to OH Radical Formation
| Region | Contribution of OH Radicals from CI Unimolecular Decomposition |
| Terrestrial Rainforest | Up to 13% osti.gov |
| Boreal Forest Regions | Up to 13% osti.gov |
Table 2: Representative Rate Constants for (CH3)2COO Reactions
| Reactant | Rate Constant (k) at Near-Atmospheric Conditions (cm³ s⁻¹) | Reference |
| Water Vapor | < 1.5 × 10⁻¹⁶ pnas.orgnih.gov | pnas.orgnih.gov |
| Sulfur Dioxide (SO2) | 1.3 × 10⁻¹⁰ pnas.orgnih.gov | pnas.orgnih.gov |
Criegee intermediates are recognized as critical precursors in the formation of secondary organic aerosols (SOAs) wikipedia.orgrsc.orgosti.govresearchgate.netacs.orgcopernicus.orgcopernicus.organl.govrsc.orgroyalsocietypublishing.orgcopernicus.orgacs.orgrsc.org. Stabilized Criegee intermediates (SCIs) can undergo bimolecular reactions with various atmospheric trace gases, including water, formic acid (HCOOH), sulfur dioxide (SO2), and methanol (B129727) (CH3OH) rsc.orgacs.orgrsc.org. These reactions, particularly with carboxylic acids, carbonyl compounds, alcohols, peroxy radicals, and hydroperoxides, lead to the production of highly oxygenated species with low vapor pressures rsc.orgosti.govcopernicus.org. These low-volatility products can then condense onto existing particles or nucleate to form new particles, contributing to SOA mass rsc.orgosti.govrsc.org. Recent research has also identified oligomerization of Criegee intermediates as a significant pathway for SOA formation copernicus.organl.govroyalsocietypublishing.org. Studies on limonene (B3431351) ozonolysis, for instance, have shown a positive correlation between SOA formation and the quantity of SCIs, with higher SOA yields under humid conditions copernicus.org.
Table 3: Estimated SOA Yields from Limonene-Derived Stabilized Criegee Intermediates (SCIs)
| Humidity Condition | Estimated SOA Yield | Reference |
| Dry/Low-Humidity | ~0.20 copernicus.org | copernicus.org |
| High-Humidity | ~0.35 copernicus.org | copernicus.org |
Table 4: Estimated Surface-Level Concentrations of Stabilized Criegee Intermediates (SCIs)
| Concentration Range (cm⁻³) | Reference |
| 1 × 10⁴ to 1 × 10⁵ | rsc.orgosti.gov |
The highly reactive nature of Criegee intermediates means they can contribute to the chemical erosion and transformation of organic compounds, including those present at interfaces. Ozonolysis, the process by which CIs are formed, is a major atmospheric removal mechanism for unsaturated hydrocarbons wikipedia.orgacs.org. Squalene (B77637) (C30H50), a polyunsaturated hydrocarbon found in human sebum and various oils, contains multiple double bonds nih.gov. Its ozonolysis would produce Criegee intermediates, leading to the cleavage of carbon-carbon double bonds and the formation of carbonyl compounds and other oxidized products wikipedia.org. While specific studies detailing the "chemical erosion" of squalene interfaces by Criegee intermediates in the atmosphere are limited in the provided snippets, the general principle of CIs initiating the breakdown of unsaturated organic molecules at surfaces is consistent with their known reactivity nih.gov. For example, the formation of "Criegee ozonides" (stable 1,2,4-trioxolanes) from unsaturated lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) via ozonation demonstrates the potential for these reactive species to transform complex organic structures nih.gov.
Mechanistic Organic Synthesis
The generally accepted mechanism for ozonolysis, proposed by Rudolf Criegee, involves a sequence of 1,3-dipolar cycloaddition and retro-cycloaddition reactions organic-chemistry.orgnih.govmsu.edu.
The process begins with the rapid 1,3-dipolar cycloaddition of ozone to an alkene, forming an unstable, five-membered ring intermediate known as the primary ozonide (molozonide or 1,2,3-trioxolane) wikipedia.orgorganic-chemistry.orgnih.govmsu.edu. This initial addition is highly exothermic wikipedia.org.
Due to its inherent instability, the primary ozonide rapidly undergoes a concerted cycloreversion, breaking both the carbon-carbon bond and one oxygen-oxygen bond. This fragmentation yields two principal species: a carbonyl compound (an aldehyde or ketone) and a highly reactive Criegee intermediate (carbonyl oxide or Criegee zwitterion) wikipedia.orgorganic-chemistry.orgnih.govmsu.edu. The Criegee intermediate is characterized by its zwitterionic character, possessing two charge centers, and is a 1,3-dipole itself wikipedia.org.
In the final step, the Criegee intermediate and the carbonyl compound (which can be the one formed in the initial cleavage or an external carbonyl) recombine through a second 1,3-dipolar cycloaddition. This recombination, often with a reversed orientation, leads to the formation of a more stable, five-membered cyclic peroxide known as the secondary ozonide (1,2,4-trioxolane) wikipedia.orgorganic-chemistry.orgnih.gov.
Understanding and Control of Ozonolysis Products
The Criegee intermediate is the pivotal species that dictates the ultimate products of ozonolysis. Its reactivity and subsequent transformations are highly dependent on the reaction environment and the chosen work-up conditions organic-chemistry.org.
Carbonyl Compounds (Aldehydes and Ketones): The most common synthetic application of ozonolysis is the production of aldehydes and ketones. This is achieved by performing a reductive work-up of the secondary ozonide. Common reducing agents include triphenylphosphine, thiourea, zinc dust, or dimethyl sulfide (B99878) organic-chemistry.orgnih.govrmreagents.com. These reagents cleave the peroxide bond of the secondary ozonide, yielding the corresponding carbonyl compounds.
Carboxylic Acids: If the ozonolysis reaction is followed by an oxidative work-up , carboxylic acids can be obtained. Reagents such as hydrogen peroxide are typically employed for this purpose organic-chemistry.orgnih.govrmreagents.com. This oxidative cleavage converts any aldehydes formed into carboxylic acids, while ketones remain unchanged.
Peroxidic Products (Hydroperoxides and Secondary Ozonides): In the absence of specific reducing or oxidizing agents, or when the reaction is carried out in protic solvents, peroxidic products can be generated.
Secondary Ozonides (1,2,4-trioxolanes): These are the direct recombination products of the Criegee intermediate and the carbonyl fragment wikipedia.orgorganic-chemistry.orgnih.gov. They are generally more stable than primary ozonides and can sometimes be isolated organic-chemistry.orgmsu.edu. An example of a complex secondary ozonide is the "Crigee ozonide" (1-Palmitoyl-2-(8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyl)-sn-glycero-3-phosphocholine) rsc.orgcopernicus.org.
Hydroperoxides: When ozonolysis is conducted in protic solvents like alcohols or water, the highly reactive Criegee intermediate can be trapped by these nucleophiles. For instance, alcohols react with carbonyl oxides to form hydroperoxy hemiacetals, which are a type of α-alkoxyalkyl hydroperoxide organic-chemistry.orgrmreagents.comnih.gov. Similarly, reaction with water can lead to hydroxymethyl hydroperoxide (HMHP) osti.govrsc.org.
Pathways for Generating Specific Carbonyl and Peroxidic Products
The versatility of ozonolysis in organic synthesis lies in the ability to direct the reaction towards specific product types by controlling the fate of the Criegee intermediate and the subsequent work-up.
Generation of Carbonyl Products (Aldehydes and Ketones): As discussed, a reductive work-up is the standard method for obtaining aldehydes and ketones. This involves the addition of a reducing agent after the initial ozonolysis step, which cleaves the secondary ozonide to yield the desired carbonyl compounds organic-chemistry.orgnih.govrmreagents.com. This method is widely used for the synthesis of complex aldehydes and ketones from alkenes.
Generation of Carboxylic Acid Products: For the production of carboxylic acids, particularly from terminal or disubstituted alkenes, an oxidative work-up is employed. This typically involves hydrogen peroxide, which oxidizes any aldehyde products to carboxylic acids while ketones remain unaffected organic-chemistry.orgnih.govrmreagents.com.
Generation of Peroxidic Products (Hydroperoxides and Secondary Ozonides):
Secondary Ozonides: These are formed by the direct recombination of the Criegee intermediate with a carbonyl compound wikipedia.orgorganic-chemistry.orgnih.gov. In synthetic applications, if the secondary ozonide is the desired product, the reaction is often performed in non-interactive solvents (e.g., methylene (B1212753) chloride) at low temperatures to favor its formation and stability organic-chemistry.orgmsu.edu.
Hydroperoxides: These can be selectively generated by conducting the ozonolysis in the presence of protic solvents like alcohols or water. The Criegee intermediate undergoes an insertion reaction into the O-H bond of the solvent, forming α-hydroxy hydroperoxides (with water) or α-alkoxyalkyl hydroperoxides (with alcohols) organic-chemistry.orgrmreagents.comnih.govrsc.org. For example, the reaction of Criegee intermediates (CH₂OO and CH₃CHOO) with methanol yields methoxymethyl hydroperoxide (HOOCH₂OCH₃) and methoxyethyl hydroperoxide (HOOC(CH₃)HOCH₃), respectively rsc.org.
Other Reactive Pathways of Criegee Intermediates: Beyond the formation of secondary ozonides and hydroperoxides, Criegee intermediates can participate in other reactions depending on their structure and the reaction environment. In atmospheric chemistry, stabilized Criegee intermediates (sCIs) can react with various atmospheric species, such as sulfur dioxide (SO₂) to form sulfur trioxide (SO₃), which then leads to sulfuric acid (H₂SO₄) osti.govrsc.org. While these are primarily environmental implications, they highlight the diverse reactivity of these intermediates and the potential for generating other oxygenated species. In certain cases, especially with sterically hindered systems or in the absence of suitable trapping agents, Criegee intermediates can lead to the formation of dimeric peroxides or other complex, sometimes explosive, side products organic-chemistry.orgmsu.eduacs.org. The careful control of reaction conditions and the choice of solvent and work-up reagents are therefore critical in directing the ozonolysis reaction towards the desired specific products.
Advanced Methodologies and Future Research Directions
Continued Development of Direct Detection and Spectroscopic Characterization Techniques
The direct production and detection of Criegee intermediates were not reported until 2008, marking a significant breakthrough in the field. Since then, substantial progress has been made in generating these intermediates, typically through the ultraviolet irradiation of corresponding diiodoalkanes in the presence of excess oxygen. researchgate.netosti.gov This has paved the way for their direct detection and spectroscopic characterization using a variety of advanced techniques.
Key spectroscopic methods employed include:
Photoionization Mass Spectrometry: This technique allows for the direct detection and identification of CIs by ionizing them with photons and measuring their mass-to-charge ratio. researchgate.netosti.govaip.orgresearchgate.net
Ultraviolet (UV) Absorption Spectroscopy: UV spectroscopy is used to characterize the electronic transitions of CIs, providing insights into their electronic structure and allowing for quantitative measurements of their concentrations. researchgate.netosti.govaip.orgresearchgate.net
Infrared (IR) Absorption Spectroscopy: IR spectroscopy probes the vibrational modes of CIs, offering detailed information about their molecular structure and bonding. Transient infrared spectra have been reported for simpler CIs like CH₂OO and its methyl-substituted conformers, syn- and anti-CH₃CHOO. researchgate.netaip.orgresearchgate.net
Microwave Spectroscopy: This technique provides highly precise structural parameters, confirming the zwitterionic nature of Criegee intermediates. It has been instrumental in characterizing species such as CH₂OO. researchgate.netosti.govaip.orgresearchgate.net
Future directions in this area involve developing even more sensitive and selective detection techniques capable of identifying and quantifying CIs at ambient atmospheric concentrations. This includes pushing the limits of time-resolved spectroscopy to capture the transient nature of these species and developing portable instruments for in-situ atmospheric measurements.
Comprehensive Computational Chemistry for Complex Criegee Intermediates
Computational chemistry, particularly high-level quantum chemical calculations, plays an indispensable role in complementing experimental studies of Criegee intermediates. These methods are crucial for predicting their structures, energies, reaction pathways, and spectroscopic signatures, especially for larger and more complex CIs that are challenging to study experimentally. bham.ac.ukresearchgate.net
Advanced computational methodologies are being developed and applied to:
Predict Unimolecular Decomposition Pathways: Theoretical calculations help elucidate the various isomerization and decomposition pathways available to CIs, which can significantly influence their atmospheric lifetimes and product formation. For instance, unimolecular reactions are a significant atmospheric sink for syn-CIs due to their slow reaction with water vapor. bham.ac.uk
Determine Reaction Rate Coefficients: Computational approaches, such as dual-level strategies combining coupled cluster theory with high excitation levels and density functional theory, are used to obtain quantitative kinetic data for CI reactions. researchgate.netresearchgate.net These methods can provide rate constants over a full range of temperatures and pressures, filling gaps in experimental data. researchgate.net
Characterize Conformer-Dependent Reactivity: CIs, especially larger ones, can exist as different conformers (e.g., syn and anti for CH₃CHOO), each with distinct reactivity. Computational studies are vital for understanding these conformer-specific reaction kinetics. aip.orgbham.ac.uk
Investigate Complex Reaction Mechanisms: Computational models can explore the intricate mechanisms of CI reactions with various atmospheric trace gases, including the formation of adducts and subsequent product channels.
Challenges remain in accurately modeling larger CIs and accounting for complex environmental factors, necessitating continued development of more efficient and accurate theoretical methods.
Elucidating Reaction Mechanisms in Condensed Phases and Interfaces
While much of the current understanding of Criegee intermediates focuses on gas-phase reactions, their chemistry in condensed phases and at interfaces is increasingly recognized as critical for atmospheric processes. These environments include atmospheric aerosols, cloud droplets, and surfaces.
Future research aims to:
Investigate Aqueous Phase Chemistry: The interaction of CIs with water, particularly water monomers and dimers, is known to be a significant atmospheric sink for CIs like CH₂OO. whiterose.ac.uk However, their behavior in bulk aqueous solutions, relevant to cloud and fog droplets, is less understood. nih.gov Studies are needed to determine reaction rates, products, and mechanisms in these environments.
Explore Heterogeneous Reactions on Aerosol Surfaces: CIs can react on the surface of aerosols, contributing to secondary organic aerosol (SOA) formation and growth. Understanding these heterogeneous reaction mechanisms is crucial for accurately modeling aerosol composition and climate impacts. nih.govatmospheric-chemistry-and-physics.net
Study Reactions at Air-Water and Air-Solid Interfaces: The unique environment at interfaces can alter reaction pathways and kinetics compared to bulk phases. Research is needed to characterize CI reactions at these interfaces, which are abundant in the atmosphere.
Developing experimental techniques that can probe these reactions in situ in condensed phases and at interfaces, coupled with advanced theoretical simulations, is a key challenge.
Quantitative Kinetic Data for Larger and Substituted Criegee Intermediates
Precise quantitative kinetic data for the reactions of Criegee intermediates are essential for accurate atmospheric modeling. While kinetic data for the simplest CI, CH₂OO, are becoming well-established, there is a significant need for similar data for larger and more substituted CIs. researchgate.netcopernicus.org
Key areas of focus include:
Reactions with Atmospheric Trace Gases: Obtaining rate coefficients for reactions of various CIs with important atmospheric species such as sulfur dioxide (SO₂), nitrogen dioxide (NO₂), water vapor (monomers and dimers), and a wide range of volatile organic compounds (VOCs). bham.ac.ukresearchgate.netwhiterose.ac.uk For example, the reactions of CH₂OO and anti-CH₃CHOO with acetonitrile (B52724) have been identified as significant sinks for acetonitrile in the atmosphere. researchgate.net
Temperature and Pressure Dependence: Kinetic studies often reveal unusual temperature and pressure dependencies for CI reactions, which are critical for accurate atmospheric modeling across different altitudes and conditions. researchgate.netresearchgate.netwhiterose.ac.uk
Conformer-Specific Kinetics: As mentioned, the reactivity of CIs can be highly conformer-dependent. Future research must provide quantitative kinetic data for individual conformers of larger CIs. aip.orgbham.ac.ukwhiterose.ac.uk
Unimolecular Decomposition Rates: Accurately determining the unimolecular decomposition rates of various CIs is crucial, as these processes can be significant atmospheric sinks, especially for syn-conformers. bham.ac.ukresearchgate.netresearchgate.net
The development of new experimental setups that can generate and probe a wider variety of CIs under atmospherically relevant conditions is paramount.
Integration of Experimental and Theoretical Approaches for Predictive Models
The complexity of Criegee intermediate chemistry necessitates a synergistic approach, combining state-of-the-art experimental measurements with high-level theoretical calculations. This integration is vital for developing robust predictive models that can accurately describe the atmospheric impact of CIs.
This involves:
Benchmarking Theoretical Methods: Experimental data serve as crucial benchmarks for validating and refining computational chemistry methods, ensuring their accuracy in predicting CI properties and reactivity.
Guiding Experimental Design: Theoretical predictions can guide experimental efforts by identifying key reaction pathways, transition states, and species that warrant experimental investigation.
Developing Comprehensive Atmospheric Models: The combined experimental and theoretical data are fed into atmospheric chemical transport models to improve their representation of tropospheric oxidation processes, H₂SO₄ formation, and SOA generation. bham.ac.ukresearchgate.netcopernicus.org
Understanding Structure-Reactivity Relationships: The integration of data allows for the development of structure-reactivity relationships, enabling the prediction of the behavior of unstudied CIs based on their molecular structure.
This integrated approach will lead to a more complete and accurate understanding of Criegee intermediate chemistry and its broader implications for air quality and climate.
Unsolved Problems and Emerging Research Questions in Criegee Intermediate Chemistry
Despite significant progress, several fundamental questions regarding Criegee intermediate chemistry remain unanswered, driving future research efforts.
Some of the key unsolved problems and emerging research questions include:
Role of Water Complexation: The influence of water molecules, beyond simple monomers and dimers, on CI reactivity and product branching fractions is an active area of investigation. Complexation with a single water molecule has been experimentally explored, but a comprehensive understanding of its impact on unimolecular and bimolecular reactions is still developing. nih.gov
Formation of Secondary Organic Aerosols (SOA): While CIs are known to contribute to SOA formation, the detailed mechanisms and quantitative yields of SOA from the reactions of various CIs, especially larger and functionalized ones, are not fully understood. researchgate.netbham.ac.ukwhiterose.ac.uk
Reactions with Biologically Relevant Molecules: The potential interactions of CIs with biological molecules and their implications for human health and ecosystems are emerging research areas.
Role in Nighttime Chemistry: The impact of CIs on nighttime atmospheric chemistry, including their potential influence on NOx recycling and formaldehyde (B43269) production, requires further investigation. researchgate.net
Reactivity of Highly Substituted and Cyclic CIs: The chemistry of CIs derived from complex biogenic volatile organic compounds (BVOCs) and those with cyclic structures is still largely unexplored, presenting significant challenges and opportunities for discovery. bham.ac.ukcopernicus.org
Influence of Pressure and Temperature on Larger CIs: While some data exist for simpler CIs, a comprehensive understanding of how pressure and temperature affect the kinetics and product yields of larger CIs is still needed. researchgate.netwhiterose.ac.uk
Addressing these questions will require continued innovation in both experimental and theoretical methodologies, fostering a deeper understanding of atmospheric oxidation processes and their environmental consequences.
Q & A
Q. What are the key mechanistic steps in Criegee ozonide formation during alkene ozonolysis?
The reaction proceeds via a three-step mechanism: (1) ozone addition to the alkene double bond to form an initial ozonide, (2) decomposition into a carbonyl oxide (Criegee zwitterion) and a carbonyl compound, and (3) recombination to yield the final ozonide. Experimental validation often relies on spectroscopic tracking of intermediates and computational modeling .
Q. What experimental techniques are essential for characterizing Criegee ozonide intermediates?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy track structural changes, while mass spectrometry identifies molecular fragments. X-ray crystallography resolves crystalline intermediates. Complementary computational methods (e.g., Density Functional Theory) predict geometries and vibrational frequencies for comparison .
Q. How can researchers design experiments to synthesize and stabilize Criegee ozonides?
Use low-temperature conditions (-78°C) to slow decomposition. Solvent choice (e.g., inert matrices) and in situ monitoring (via UV-Vis or Raman spectroscopy) enhance stability. Trapping agents like aldehydes can stabilize zwitterions for isolation .
Q. What analytical methods confirm the structural integrity of synthesized ozonides?
Cross-validate spectroscopic data (e.g., NMR chemical shifts, IR carbonyl stretches) with computational predictions. Compare decomposition products (e.g., carbonyl compounds) with expected outcomes from mechanistic pathways .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of Criegee ozonide reaction pathways?
Density Functional Theory (DFT) models transition states, thermodynamic parameters (ΔG, ΔH), and reaction coordinates. For example, studies on terpinolene ozonolysis revealed activation energies for primary ozonide decomposition and zwitterion recombination pathways. These insights guide experimental design for isolating intermediates .
Q. What challenges arise in reconciling contradictory kinetic data from ozonolysis studies?
Discrepancies often stem from varying reaction conditions (temperature, solvent polarity) or detection limits. Address by:
Q. How can researchers design studies to correlate molecular mobility with ozonide decomposition rates?
Use polymer matrices with tunable chain mobility (e.g., varying cross-linking densities). Measure decomposition kinetics via time-resolved FTIR or crack-propagation assays under controlled ozone exposure. Apply Arrhenius analysis to link mobility to activation energies .
Q. What strategies resolve instability issues during Criegee ozonide isolation?
- Cryogenic trapping : Use liquid nitrogen-cooled reactors.
- Chemical stabilization : Introduce electron-deficient dienophiles (e.g., tetrazines) to trap zwitterions.
- In situ spectroscopy : Monitor intermediates without isolation using flow reactors coupled with real-time spectral analysis .
Data Analysis and Methodological Considerations
Q. How should researchers handle variability in ozonide yield across replicate experiments?
Conduct sensitivity analyses to identify critical variables (e.g., ozone purity, substrate stereochemistry). Use statistical tools (e.g., ANOVA) to quantify uncertainty. Report confidence intervals for yields and kinetic parameters .
Q. What frameworks guide hypothesis-driven research on Criegee ozonide applications?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
